Methocarbamol

Description

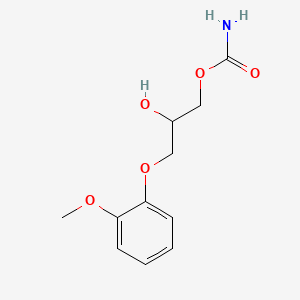

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023286 | |

| Record name | Methocarbamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |

| Record name | SID855587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from benzene | |

CAS No. |

532-03-6 | |

| Record name | Methocarbamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methocarbamol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methocarbamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methocarbamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methocarbamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocarbamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOCARBAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92-94 °C, 93 °C | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacokinetics of Methocarbamol in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of methocarbamol in various preclinical animal models. The information presented herein is intended to support research, discovery, and the development of new therapeutic strategies involving this centrally acting muscle relaxant.

Introduction

This compound is a guaiacol glyceryl ether derivative that acts as a central nervous system depressant with sedative and musculoskeletal relaxant properties.[1] Its precise mechanism of action is not fully elucidated but is thought to involve the inhibition of polysynaptic reflex pathways in the spinal cord and brainstem, leading to a reduction in skeletal muscle hyperreactivity without affecting normal muscle tone.[1] Understanding the pharmacokinetic profile of this compound in different preclinical species is crucial for the correct interpretation of efficacy and safety studies, as well as for predicting its disposition in humans.

Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound have been investigated in several preclinical animal models, most notably in horses, rats, and to a lesser extent, in dogs. Data for other species such as mice, rabbits, and non-human primates are limited in the publicly available scientific literature. The following tables summarize the available quantitative data to facilitate cross-species comparison.

Table 1: Intravenous Administration of this compound

| Parameter | Horses | Rats | Dogs |

| Dose (mg/kg) | 15[2] | 15, 30, 60, 150[3] | Data Not Available |

| t½ (half-life) | 2.96 (2.46-4.71) h[2] | Dose-dependent | Data Not Available |

| CL (Clearance) | 8.99 (6.68-10.8) mL/min/kg[2] | 1.22, 0.94, 0.74, 0.51 L/h/kg for 15, 30, 60, 150 mg/kg respectively[3] | Data Not Available |

| Vd (Volume of Distribution) | 1.05 (0.943-1.21) L/kg[2] | Data Not Available | Data Not Available |

| AUC (Area Under the Curve) | Not explicitly stated | Dose-dependent | Data Not Available |

| Cmax (Maximum Concentration) | 23.2 ± 5.93 µg/mL (C0)[2] | Dose-dependent | Data Not Available |

Note: Values for horses are presented as median (range). Rat clearance was converted from L/kg/min to L/h/kg for consistency.

Table 2: Oral Administration of this compound

| Parameter | Horses | Rats | Dogs |

| Dose (mg/kg) | 50, 100[4] | 15, 30, 60, 150[3] | Data Not Available |

| t½ (half-life) | 59-90 min[4] | Dose-dependent | Data Not Available |

| Tmax (Time to Maximum Concentration) | 15-45 min[4] | 6, 6, 10, 150 min for 15, 30, 60, 150 mg/kg respectively[3] | Data Not Available |

| Cmax (Maximum Concentration) | Not explicitly stated | Dose-dependent | Data Not Available |

| Bioavailability (%) | 50.7-124[4] | 77-112[3] | Data Not Available |

| AUC (Area Under the Curve) | Not explicitly stated | Dose-dependent | Data Not Available |

Note: Limited quantitative oral pharmacokinetic data is available for dogs. It is known that this compound is rapidly absorbed after oral administration in this species.[5]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in preclinical animal models.

Animal Models and Drug Administration

-

Horses: Studies have utilized healthy adult Thoroughbred or Standardbred mares.[2][6] Intravenous (IV) administration has been performed via a jugular catheter, typically as a single bolus.[2] Oral (PO) administration has been conducted using commercially available tablets or by nasogastric tube.[4][6]

-

Rats: Pharmacokinetic studies have been performed in female Wistar rats.[3] IV doses were administered through the jugular vein, and oral doses were given by gavage.[3]

Sample Collection and Processing

Blood samples are typically collected at predetermined time points post-drug administration. For IV studies, sampling is more frequent in the initial phase to capture the rapid distribution. For oral studies, sampling is timed to characterize the absorption phase, Cmax, and the elimination phase.

Bioanalytical Methods

The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation using agents like perchloric acid, followed by centrifugation to separate the precipitated proteins.[8][9] Liquid-liquid extraction (LLE) is another technique that has been employed.[6]

-

Chromatographic Conditions:

-

Column: Reversed-phase columns, such as C18 or RP-18, are typically used for separation.[6][9]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is commonly used in an isocratic elution mode.[9]

-

Detection: UV detection is often set at a wavelength of around 274 nm.[9]

-

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites.

-

Sample Preparation: Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.[8]

-

Chromatographic Conditions: Similar to HPLC, reversed-phase chromatography is employed to separate this compound from endogenous plasma components.

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Metabolism

This compound is extensively metabolized in the liver prior to excretion.[1] The primary metabolic pathways involve Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the key Phase I transformations are:

-

O-demethylation: Removal of the methyl group from the methoxy moiety.

-

Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Phase II Metabolism

In Phase II, the modified compounds from Phase I or the parent drug itself are conjugated with endogenous molecules to increase their water solubility and facilitate their elimination. The major Phase II reactions for this compound and its Phase I metabolites are:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate group.

The metabolites are then primarily excreted in the urine.[10]

Conclusion

This technical guide has summarized the available pharmacokinetic data of this compound in key preclinical animal models. The data indicates that this compound is generally rapidly absorbed and eliminated, with metabolism playing a crucial role in its disposition. Significant data gaps exist, particularly for species like mice, rabbits, and non-human primates. Further research is warranted to fully characterize the pharmacokinetics of this compound across a broader range of preclinical species to better support its continued development and therapeutic use. The detailed experimental protocols and metabolic pathways provided herein offer a valuable resource for researchers in the field of drug development and pharmacology.

References

- 1. merckvetmanual.com [merckvetmanual.com]

- 2. The pharmacokinetics of this compound and guaifenesin after single intravenous and multiple-dose oral administration of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Robaxin-V) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. dogcatdoc.com [dogcatdoc.com]

- 6. Determination of this compound in equine serum and urine by high-performance liquid chromatography with ultraviolet detection and atmospheric pressure ionization-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for Dogs - Wedgewood Pharmacy [wedgewood.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.hres.ca [pdf.hres.ca]

Molecular Targets of Methocarbamol in the Spinal Cord: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methocarbamol is a centrally acting skeletal muscle relaxant prescribed for the treatment of acute musculoskeletal pain.[1][2] While its clinical efficacy is established, the precise molecular mechanisms of action within the spinal cord remain largely unelucidated.[1] This technical guide synthesizes the current understanding of this compound's molecular targets in the spinal cord, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating proposed signaling pathways. The primary mechanism is believed to be the depression of the central nervous system (CNS), leading to a reduction in polysynaptic reflex activity in the spinal cord.[3] Evidence also suggests a potential role for GABA-A receptor agonism, while direct effects on other major spinal cord receptors like NMDA and glycine receptors are not well-documented.

Introduction

This compound, a carbamate derivative of guaifenesin, exerts its muscle relaxant effects not by acting directly on skeletal muscle fibers, but through its actions on the central nervous system.[1][3] The spinal cord, a key integration center for motor control and sensory processing, is considered a primary site of action. The prevailing hypothesis is that this compound's clinical effects stem from a general CNS depression that leads to the inhibition of spinal polysynaptic reflexes.[3] This document provides a detailed overview of the putative molecular interactions of this compound within the spinal cord, aimed at providing a resource for researchers and professionals in drug development.

Putative Molecular Targets in the Spinal Cord

The leading hypothesis for this compound's action in the spinal cord is its ability to suppress polysynaptic reflexes. However, the specific molecular targets mediating this effect are not definitively identified. The following sections explore the evidence for potential targets.

Inhibition of Polysynaptic Reflexes

The most consistently reported mechanism of action for this compound in the spinal cord is the inhibition of polysynaptic reflexes.[3] These reflexes involve one or more interneurons interposed between the sensory and motor neurons.

-

Experimental Evidence: Early studies in chloralose-anesthetized cats demonstrated that doses of this compound sufficient to abolish polysynaptic reflex contractions resulted in a roughly 50% reduction in the area of the polysynaptic component of ventral root potentials.[4] Notably, the monosynaptic component was also reduced to a similar degree in these studies.[4]

GABA-A Receptor Modulation

A plausible molecular target for this compound's CNS depressant effects is the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain and spinal cord.

-

Proposed Mechanism: It has been suggested that this compound may act as a direct agonist at the GABA-A receptor.[5] This would lead to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decreased likelihood of action potential firing. This is a mechanism shared by other CNS depressants like benzodiazepines and barbiturates.[5] Some sources suggest that, like other carbamates, this compound may be able to directly activate the chloride channel even in the absence of GABA.[5]

Other Potential Targets

While the evidence is less direct, other molecular targets within the spinal cord could potentially be modulated by this compound.

-

NMDA and Glycine Receptors: To date, there is a lack of substantial evidence from the reviewed literature to suggest a direct interaction of this compound with NMDA or glycine receptors in the spinal cord. These receptors play crucial roles in excitatory and inhibitory neurotransmission in the spinal cord, respectively, and remain potential areas for future investigation.

Quantitative Data

A significant challenge in defining the precise molecular pharmacology of this compound in the spinal cord is the scarcity of quantitative data. The following table summarizes the available data from the literature.

| Parameter | Value | Species/Model | Target/Effect | Source |

| IC50 | ~300 µM | Murine | Inhibition of muscle spindle resting discharge | [6][7] |

| Ventral Root Potential | ~50% reduction | Feline | Polysynaptic component | [4] |

Note: The IC50 value presented is for a peripheral effect on muscle spindles and not a direct measure of binding to a specific spinal cord receptor.

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound on spinal cord neurons are not extensively published. However, based on the existing literature, several key methodologies can be outlined.

In Vivo Electrophysiology: Spinal Reflex Measurement

This protocol is based on early studies investigating the effect of this compound on spinal reflexes in anesthetized animals.

-

Animal Preparation: Anesthetize a cat with chloralose. Perform a laminectomy to expose the lumbar spinal cord.

-

Nerve Stimulation: Isolate and prepare the appropriate dorsal roots (e.g., L7 or S1) for electrical stimulation.

-

Recording: Record ventral root potentials from the corresponding ventral root using extracellular electrodes.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Data Analysis: Measure the area of the monosynaptic and polysynaptic components of the evoked ventral root potentials before and after drug administration using planimetry.

In Vitro Electrophysiology: Patch-Clamp Recording from Spinal Cord Slices

While not specifically detailed for this compound in the reviewed literature, a general protocol for patch-clamp recordings from spinal cord neurons can be described.

-

Spinal Cord Slice Preparation: Anesthetize a rodent and perform a laminectomy to rapidly remove the spinal cord. Place the spinal cord in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Embed the spinal cord in agarose and cut transverse slices (e.g., 300-400 µm) using a vibratome.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize individual neurons (e.g., in the dorsal or ventral horn) using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

Drug Application: Apply this compound to the bath via the perfusion system at known concentrations.

-

Data Acquisition and Analysis: Record changes in membrane potential, holding current, and synaptic currents (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs) before, during, and after this compound application.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of this compound in the spinal cord based on the available evidence.

Caption: Proposed central mechanism of this compound in the spinal cord.

Caption: Hypothesized interaction of this compound with the GABA-A receptor.

Caption: Experimental workflow for in vivo spinal reflex measurement.

Conclusion and Future Directions

The primary molecular action of this compound within the spinal cord is attributed to its inhibitory effect on polysynaptic reflexes, likely as a consequence of general CNS depression. While agonism at the GABA-A receptor presents a compelling hypothesis for this effect, direct evidence and quantitative binding data from spinal cord tissue are currently lacking in the public domain. Furthermore, the potential interaction of this compound with other key spinal neurotransmitter systems, such as the glutamatergic and glycinergic systems, remains an open area for investigation.

Future research should focus on:

-

Radioligand binding studies using spinal cord membrane preparations to determine the affinity of this compound for GABA-A receptors and other potential targets.

-

In vitro electrophysiological studies , such as patch-clamp recordings from identified spinal interneurons and motor neurons, to characterize the direct effects of this compound on neuronal excitability and synaptic transmission.

-

In vivo studies employing more targeted approaches, such as local microinfusion of this compound into specific spinal laminae, to dissect its effects on different neuronal populations.

A more comprehensive understanding of the molecular targets of this compound in the spinal cord will be crucial for the development of more specific and effective muscle relaxants with improved side-effect profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mephenesin, this compound, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O694 | this compound (MCB)- Cloud-Clone Corp. [cloud-clone.com]

- 6. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of the centrally acting skeletal muscle relaxant, methocarbamol. It further explores the synthesis and characteristics of related carbamate compounds, namely carisoprodol and chlorphenesin carbamate. Detailed experimental protocols for the synthesis of these molecules are provided, alongside a comparative analysis of their physicochemical and pharmacokinetic properties. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Skeletal muscle relaxants are a class of therapeutic agents used to alleviate musculoskeletal pain and spasms. Among these, carbamate derivatives have historically played a significant role. This guide focuses on this compound, a widely prescribed muscle relaxant, and its analogues. We will delve into the historical context of their development, provide detailed synthetic methodologies, and present key data in a structured format to facilitate comparison and further research.

Discovery and Development

This compound

This compound (brand name Robaxin) was developed in the laboratories of the A.H. Robins Company and approved for medical use in the United States in 1957.[1] The development of this compound was driven by the need for a muscle relaxant with a better therapeutic profile than the existing options. It is a carbamate derivative of guaifenesin.[2][3]

Carisoprodol

Carisoprodol (brand name Soma) was approved for medical use in the United States in 1959.[4] It was developed as a structural analogue of meprobamate, a tranquilizer with muscle-relaxant properties.[5][6] Carisoprodol itself is a prodrug that is metabolized in the body to meprobamate, which is responsible for a significant portion of its pharmacological activity.[4]

Chlorphenesin Carbamate

Chlorphenesin carbamate is another centrally acting muscle relaxant. It is the carbamate ester of chlorphenesin.[7] The addition of the carbamate group to chlorphenesin was a chemical modification aimed at enhancing its muscle relaxant properties.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic properties of this compound, carisoprodol, and chlorphenesin carbamate to provide a clear comparison.

Table 1: Physicochemical Properties

| Property | This compound | Carisoprodol | Chlorphenesin Carbamate |

| Molecular Formula | C₁₁H₁₅NO₅[2] | C₁₂H₂₄N₂O₄[8] | C₁₀H₁₂ClNO₄[7] |

| Molecular Weight | 241.24 g/mol [2] | 260.33 g/mol [8] | 245.66 g/mol [7] |

| Melting Point | 92-93 °C[9] | 92 °C[9] | 89-91 °C[10] |

| Solubility | Sparingly soluble in water and chloroform; soluble in alcohol (with heating) and propylene glycol.[2][3] | Very slightly soluble in water; freely soluble in ethanol, chloroform, and acetone.[5][8] | Not specified |

| LogP | 0.61[11] | 2.1[5][8] | Not specified |

Table 2: Pharmacokinetic Properties

| Property | This compound | Carisoprodol | Chlorphenesin Carbamate |

| Bioavailability | Rapidly and almost completely absorbed orally.[12] | Well absorbed after oral administration.[8] | Not specified |

| Onset of Action | ~30 minutes (oral).[1][12] | 30 minutes.[13] | Not specified |

| Plasma Half-life | 1 to 2 hours.[2][14] | ~8 hours.[13] | 3.5 hours.[10] |

| Plasma Protein Binding | 46% to 50%.[2][14] | Not specified | Not specified |

| Metabolism | Hepatic, via dealkylation and hydroxylation.[2] | Hepatic, primarily by CYP2C19 to meprobamate.[8][13] | Presumed hepatic; involves glucuronidation of the secondary hydroxyl group.[10] |

| Elimination | Primarily renal (as metabolites).[2] | Renal.[4] | Not specified |

Synthesis of this compound and Related Compounds

The synthesis of these carbamate muscle relaxants typically involves the reaction of a corresponding alcohol with a carbamoylating agent.

Synthesis of this compound from Guaifenesin

This compound is synthesized from the precursor guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol). Two common methods are described below.

This is a classical approach to carbamate synthesis.

-

Experimental Protocol:

-

Suspend 1.0 mole of guaifenesin in dry benzene.

-

Add a solution of 1.0 mole of phosgene in cold, dry benzene dropwise to the suspension while stirring. Maintain the temperature at 30°C until all solid dissolves (approximately 3 hours).

-

Continue stirring for an additional 30 minutes.

-

Add 1.0 mole of dry pyridine dropwise, keeping the temperature below 30°C.

-

Stir for another 30 minutes at 30°C.

-

Cool the mixture to 7°C and extract with two portions of ice water to remove pyridine hydrochloride.

-

Add the resulting benzene solution of the intermediate chlorocarbonate to cold, concentrated ammonium hydroxide.

-

Vigorously stir the mixture at 5°C for 6 hours.

-

Filter the crude white precipitate of this compound.

-

Recrystallize the product from hot benzene to yield pure this compound.[15]

-

This method avoids the use of the highly toxic phosgene.

-

Experimental Protocol:

-

Dissolve 122 g of guaifenesin in 450 ml of isopropanol.

-

Maintain the reaction temperature at 20-25°C.

-

Bubble ammonia gas through the solution for 4-8 hours.

-

This process leads to the formation of this compound and a β-isomer impurity.

-

Isolate the solid this compound.

-

Crystallize the product from ethanol to obtain 110 g of pure this compound.[16][17]

-

Synthesis of Carisoprodol

Carisoprodol is synthesized from 2-methyl-2-propyl-1,3-propanediol.

-

Experimental Protocol:

-

React 2-methyl-2-propyl-1,3-propanediol with phosgene to form the corresponding chloroformate.

-

React the resulting chloroformate with isopropylamine to yield 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.

-

The final step involves the reaction of this intermediate with a carbamoylating agent such as sodium cyanate or urethane to form carisoprodol.[5][8] A newer method utilizes the condensation reaction of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate with urea.[18]

-

Synthesis of Chlorphenesin Carbamate

Chlorphenesin carbamate is prepared from chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol).

-

Experimental Protocol:

-

Suspend 1.0 mole of chlorphenesin in 1,000 ml of benzene.

-

Add a solution of 1.0 mole of phosgene in 500 ml of cold, dry benzene dropwise over 45 minutes, maintaining the temperature at 30°C until all solid dissolves.

-

Add 1.0 mole of triethylamine dropwise and stir for 45 minutes at 30°C.

-

Cool the reaction mixture to 5°C and extract repeatedly with cold water to remove triethylamine hydrochloride.

-

Add the benzene fraction containing the intermediate chlorocarbonate to 600 ml of cold concentrated ammonium hydroxide.

-

Agitate the mixture vigorously at 5°C for 7 hours.

-

The resulting product is 3-p-chlorophenoxy-2-hydroxypropyl carbamate (chlorphenesin carbamate).[10] An alternative method involves the reaction of chlorphenesin with diethyl carbonate in the presence of a transesterification catalyst, followed by reaction with ammonia water.[19][20]

-

Visualizing Synthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow for the analysis of these compounds.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. bayshoreus.com [bayshoreus.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Soma | Research Starters | EBSCO Research [ebsco.com]

- 7. Buy Chlorphenesin carbamate | 886-74-8 | >98% [smolecule.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Carisoprodol - Wikipedia [en.wikipedia.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. This compound | 532-03-6 [chemicalbook.com]

- 16. japsonline.com [japsonline.com]

- 17. japsonline.com [japsonline.com]

- 18. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 19. CN101851180A - Chlorphenesin carbamate and preparation method thereof - Google Patents [patents.google.com]

- 20. CN101624354A - Preparation method of chlorphenesin carbamate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electrophysiological Effects of Methocarbamol on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methocarbamol, a centrally acting skeletal muscle relaxant, is widely prescribed for the management of musculoskeletal pain. While its clinical efficacy is established, a comprehensive understanding of its electrophysiological effects on neuronal activity remains an area of active investigation. This technical guide provides an in-depth review of the current knowledge regarding the influence of this compound on neuronal and muscular excitability. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through schematic diagrams. The primary mechanism of action is believed to be central nervous system (CNS) depression, likely through the inhibition of polysynaptic reflexes in the spinal cord.[1][2] Furthermore, compelling evidence demonstrates a direct inhibitory effect on muscular voltage-gated sodium channels (Nav1.4), contributing to its muscle relaxant properties.[3][4][5] This guide aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to elucidate the nuanced electrophysiological profile of this compound.

Introduction

This compound has been in clinical use for decades, yet its precise molecular mechanisms are not fully elucidated. It is understood to act primarily on the central nervous system to reduce muscle spasms and associated pain.[1][6] This guide will delve into the known electrophysiological actions of this compound, focusing on its effects on ion channels and synaptic transmission, which are fundamental to neuronal and muscular function.

Central Nervous System Effects: Inhibition of Spinal Polysynaptic Reflexes

The principal therapeutic effect of this compound is attributed to its depressant action on the central nervous system, specifically the inhibition of polysynaptic reflex pathways in the spinal cord.[1][2] This action is thought to reduce the hyperexcitability of motor neurons, leading to muscle relaxation.

Experimental Evidence

Studies in animal models have demonstrated that this compound can suppress polysynaptic reflexes without significantly affecting monosynaptic reflexes. This selective inhibition suggests a primary action on interneurons within the spinal cord.

Proposed Signaling Pathway

The exact molecular targets for this central inhibition are not definitively identified. However, it is hypothesized that this compound may modulate the activity of inhibitory interneurons or interfere with excitatory synaptic transmission within the spinal reflex arcs.

Figure 1: Proposed central mechanism of this compound action.

Peripheral Effects on Voltage-Gated Sodium Channels

Recent research has provided compelling evidence for a direct peripheral action of this compound on voltage-gated sodium channels, specifically the muscular subtype Nav1.4.[3][4][5]

Quantitative Data on Nav1.4 Inhibition

The inhibitory effect of this compound on Nav1.4 channels has been quantified in electrophysiological studies.

| Parameter | Value | Cell Type | Reference |

| Nav1.4 Current Inhibition | Reversible inhibition | Eukaryotic cell lines | [3] |

| Effect on Neuronal Nav1.7 | No effect | Eukaryotic cell lines | [3] |

| IC50 (Muscle Spindle Resting Discharge) | ~300 µM | Murine muscle spindles | [5] |

Experimental Protocol: Whole-Cell Patch-Clamp on Expressed Nav Channels

The following protocol is a summary of the methodology used to characterize the effects of this compound on voltage-gated sodium channels expressed in eukaryotic cell lines (e.g., HEK293 cells).

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the alpha subunit of the desired sodium channel (e.g., human Nav1.4 or Nav1.7).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Pipette resistance is typically 2-5 MΩ.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).

-

-

Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

-

Data Analysis: The peak inward current is measured before and after drug application to quantify the degree of inhibition and to construct concentration-response curves for determining IC50 values.

Figure 2: Workflow for patch-clamp analysis of this compound.

Effects on Synaptic Transmission

While the primary central mechanism is thought to be the depression of polysynaptic reflexes, the specific effects of this compound on excitatory and inhibitory synaptic transmission at the neuronal level are not well-characterized.

Excitatory Postsynaptic Currents (EPSCs) and Inhibitory Postsynaptic Currents (IPSCs)

Direct evidence from voltage-clamp studies on the effect of this compound on EPSCs and IPSCs in spinal cord neurons is limited in the current literature. Future research utilizing spinal cord slice preparations and whole-cell patch-clamp recordings is necessary to elucidate these effects.

Experimental Protocol: Spinal Cord Slice Electrophysiology

The following is a general protocol that can be adapted to study the effects of this compound on synaptic transmission in spinal cord neurons.

-

Spinal Cord Slice Preparation:

-

An adult rodent is anesthetized and decapitated.

-

The spinal cord is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are obtained from neurons in the desired region of the spinal cord (e.g., the dorsal or ventral horn).

-

aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

-

Internal Solution (for EPSC recording, in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

-

Internal Solution (for IPSC recording, in mM): 140 CsCl, 1 CaCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, adjusted to pH 7.3 with CsOH.

-

-

Synaptic Current Recording:

-

To record spontaneous or evoked EPSCs, neurons are voltage-clamped at the reversal potential for GABAergic currents (around -70 mV).

-

To record spontaneous or evoked IPSCs, neurons are voltage-clamped at the reversal potential for glutamatergic currents (around 0 mV).

-

-

Drug Application: this compound is bath-applied at known concentrations to assess its effects on the frequency, amplitude, and kinetics of synaptic currents.

Potential Modulation of GABAergic and Glutamatergic Systems

Some literature suggests that this compound may exert its effects through interaction with GABA-A receptors, although direct electrophysiological evidence is scarce. Similarly, a potential interaction with NMDA receptors has been proposed but remains to be substantiated with detailed electrophysiological studies.

Summary of Quantitative Electrophysiological Data

| Target | Effect | Preparation | Concentration | Reference |

| Muscular Nav1.4 Channels | Reversible Inhibition | Expressed in Eukaryotic Cells | Not specified | [3] |

| Neuronal Nav1.7 Channels | No Effect | Expressed in Eukaryotic Cells | Not specified | [3] |

| Muscle Spindle Resting Discharge | Inhibition (IC50) | Murine Extensor Digitorum Longus | ~300 µM | [5] |

| Polysynaptic Reflexes | Depression | Animal Models (in vivo) | Not specified | [1][2] |

Conclusion and Future Directions

The electrophysiological effects of this compound are complex, involving both central and peripheral mechanisms. The well-documented inhibition of muscular Nav1.4 channels provides a clear peripheral component to its muscle relaxant properties. The central effects, primarily the depression of spinal polysynaptic reflexes, are less understood at the molecular level. Future research should focus on:

-

Detailed characterization of this compound's effects on specific subtypes of central neurons using patch-clamp electrophysiology in spinal cord slices.

-

Investigation of its potential modulatory effects on GABA-A and NMDA receptors through direct binding and functional assays.

-

Elucidation of the precise molecular targets within the polysynaptic reflex pathways that are modulated by this compound.

A more comprehensive understanding of the electrophysiological profile of this compound will not only refine our knowledge of its therapeutic actions but also pave the way for the development of more targeted and effective muscle relaxants.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]

Methocarbamol as a Potential Neuroprotective Agent: A Technical Assessment of Preliminary Evidence

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Methocarbamol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its primary mechanism of action is understood to be central nervous system (CNS) depression, leading to sedation and a reduction in muscle spasms.[1][2][3][4] This technical guide critically evaluates the existing scientific literature for preliminary evidence supporting a potential role for this compound as a neuroprotective agent. Despite a thorough review of available preclinical and in vitro studies, there is a notable absence of direct evidence to substantiate any neuroprotective effects, such as antioxidant, anti-inflammatory, or anti-excitotoxic properties. This document summarizes the established pharmacology of this compound and highlights the current gap in research regarding its neuroprotective potential, offering a foundation for future investigative endeavors.

Established Pharmacology of this compound

This compound's therapeutic effects are primarily attributed to its global depression of the central nervous system.[2][5] The exact molecular mechanism remains to be fully elucidated, but it is thought to involve the inhibition of polysynaptic reflexes within the spinal cord.[2] This action leads to a reduction in nerve impulse transmission from the spinal cord to the muscles, resulting in muscle relaxation and sedation.

| Pharmacological Parameter | Description | References |

| Mechanism of Action | General depression of the central nervous system; thought to inhibit polysynaptic reflexes in the spinal cord. | [2][3] |

| Primary Therapeutic Use | Relief of discomfort from acute, painful musculoskeletal conditions. | [6] |

| Common Side Effects | Drowsiness, dizziness, headache, lightheadedness. | [7] |

| Metabolism | Extensively metabolized in the liver. | [2] |

| Elimination | Metabolites are primarily excreted in the urine. | [2] |

Investigation into Neuroprotective Potential: A Review of the Evidence

A comprehensive search of the scientific literature was conducted to identify preliminary studies investigating the potential of this compound as a neuroprotective agent. The search focused on identifying evidence of antioxidant, anti-inflammatory, and anti-excitotoxic mechanisms, which are key pathways in neuroprotection.

The extensive review of existing data reveals a significant lack of studies directly evaluating this compound for these neuroprotective properties. Research has predominantly focused on its muscle relaxant effects. One study that investigated the effect of this compound on voltage-gated sodium channels found that it inhibits muscular Nav1.4 channels but, importantly, does not affect neuronal Nav1.7 channels.[8] This finding suggests that this compound's mechanism of action may not involve direct modulation of neuronal channels typically associated with neuroprotective effects.

Currently, there is no available quantitative data from preclinical or in vitro models to support a neuroprotective role for this compound. Furthermore, no established experimental protocols for assessing the neuroprotective effects of this compound have been published.

Signaling Pathways and Experimental Workflows

Given the absence of direct research on this compound's neuroprotective signaling pathways, this section presents a conceptual framework. The following diagrams illustrate the known central mechanism of this compound and a proposed experimental workflow for future studies aiming to investigate its potential neuroprotective effects.

Conclusion and Future Directions

The current body of scientific literature does not support the hypothesis that this compound possesses neuroprotective properties. Its established role as a centrally acting muscle relaxant is well-documented, but preliminary studies exploring its potential beyond this indication are absent.

For researchers and drug development professionals, this represents a significant knowledge gap and a potential area for novel investigation. Future research should focus on well-designed in vitro and preclinical studies to explore whether this compound exhibits any antioxidant, anti-inflammatory, or anti-excitotoxic effects. Such studies would be the essential first step in determining if there is any scientific basis for pursuing this compound as a candidate for neuroprotective therapies. Until such evidence is generated, any claims of this compound's neuroprotective potential remain speculative.

References

- 1. This compound (Robaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. youtube.com [youtube.com]

- 3. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Common this compound Side Effects and Symptoms To Watch For - GoodRx [goodrx.com]

- 8. researchgate.net [researchgate.net]

Probing the Potential: Exploratory Studies of Methocarbamol in Non-Musculoskeletal Conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methocarbamol, a centrally acting skeletal muscle relaxant, has been a mainstay in the management of acute, painful musculoskeletal conditions for decades. Its mechanism of action, though not fully elucidated, is primarily attributed to its sedative properties and general depression of the central nervous system (CNS), leading to a reduction in muscle spasms.[1][2][3] While its efficacy in musculoskeletal disorders is established, a growing body of evidence from exploratory studies and clinical observations suggests its potential therapeutic utility extends to a range of non-musculoskeletal conditions. This technical guide provides a comprehensive overview of these exploratory studies, presenting available quantitative data, detailing experimental protocols, and visualizing putative mechanisms of action. The information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the novel applications of this compound.

Introduction

This compound is a carbamate derivative of guaifenesin.[3] Its primary indication is as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions.[2] The therapeutic effects of this compound are believed to be mediated through its depressant action on the central nervous system, specifically by inhibiting polysynaptic reflexes in the spinal cord, without directly affecting the skeletal muscle or the motor end plate.[1][4] Recent research also points towards a potential peripheral mechanism involving the inhibition of muscular Nav 1.4 channels and an effect on muscle spindle function.[5]

This guide delves into the lesser-known applications of this compound, summarizing the existing, albeit in some cases limited, evidence for its use in non-musculoskeletal conditions. These include perioperative pain management, visceral muscle spasms, and withdrawal syndromes.

Exploratory Applications in Non-Musculoskeletal Conditions

Perioperative Pain Management: Ventral Hernia Repair

Recent studies have investigated the role of this compound as part of a multimodal analgesic regimen to reduce opioid consumption following ventral hernia repair.

Quantitative Data Summary

| Study Population | Intervention Group | Control Group | Outcome Measure | Result | Reference |

| 50 patients undergoing ventral incisional hernia repair | This compound + standard of care | Standard of care | Cumulative opioid exposure (oral morphine equivalents, OME) | 219 mg vs 337 mg (P = 0.01) | |

| 50 patients undergoing ventral incisional hernia repair | This compound + standard of care | Standard of care | Hospital Length of Stay (LOS) | 3 days vs 4 days (P = 0.03) |

Experimental Protocol: Retrospective Cohort Study

-

Objective: To evaluate the impact of adding this compound to the postoperative pain management protocol on opioid requirements and hospital length of stay in patients undergoing ventral incisional hernia repair.

-

Study Design: A retrospective, matched cohort study was conducted.

-

Participants: The study included 50 adult patients who underwent ventral incisional hernia repair.

-

Intervention: The "post-protocol" group (n=28) received this compound as part of their postoperative pain management regimen. The specific dosage and frequency were not detailed in the abstract.

-

Control: The "pre-protocol" group (n=22) did not receive this compound.

-

Outcome Measures:

-

Primary: Cumulative opioid exposure, converted to oral morphine equivalents (OME).

-

Secondary: Hospital length of stay (LOS), incidence of pneumonia, and adverse effects.

-

-

Data Analysis: Statistical analysis was performed to compare the outcomes between the two groups.

Visceral Muscle Spasms: Muscle Cramps in Cirrhotic Patients

The use of this compound has been explored for the management of debilitating muscle cramps, a common complication in patients with liver cirrhosis.

Quantitative Data Summary

A randomized controlled trial would be necessary to provide robust quantitative data. Currently, the information is primarily based on clinical rationale and the drug's known muscle relaxant properties.

Experimental Protocol: Proposed Randomized Controlled Trial

While specific trial data is limited, a typical protocol to investigate this application would involve:

-

Objective: To assess the efficacy and safety of this compound in reducing the frequency and severity of muscle cramps in patients with liver cirrhosis.

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participants: Adult patients with a confirmed diagnosis of liver cirrhosis experiencing frequent and painful muscle cramps.

-

Intervention: Oral this compound administered at a specified dose and frequency for a defined treatment period.

-

Control: A matching placebo administered on the same schedule as the intervention.

-

Outcome Measures:

-

Primary: Change in the frequency of muscle cramps from baseline, as recorded in a patient diary.

-

Secondary: Change in the severity and duration of muscle cramps, patient-reported quality of life, and incidence of adverse events.

-

-

Data Analysis: Statistical comparison of the primary and secondary outcomes between the this compound and placebo groups.

Management of Tetanus

This compound has been used as an adjunctive therapy to control the neuromuscular manifestations of tetanus.[6]

Quantitative Data Summary

Older case series suggest a potential benefit, but robust quantitative data from controlled trials is lacking. One case series of 11 patients reported a "reasonable reduction in the duration of significant spasms" with a combination of diazepam and this compound.[7]

Experimental Protocol: Case Series

-

Objective: To describe the clinical outcomes of using a combination of diazepam and this compound for the conservative management of tetanus.

-

Study Design: A retrospective or prospective case series.

-

Participants: A consecutive series of patients admitted with a clinical diagnosis of tetanus.

-

Intervention: Intravenous administration of diazepam and this compound. The specific dosages and administration schedules were determined by the clinical team based on the severity of spasms.

-

Outcome Measures: Clinical outcomes such as duration and severity of muscle spasms, need for mechanical ventilation, length of hospital stay, and mortality.

-

Data Analysis: Descriptive statistics to summarize the patient characteristics and clinical outcomes.

Withdrawal Syndromes

Anecdotal evidence and older clinical reports suggest that this compound may help alleviate some of the physical symptoms of opiate withdrawal, particularly muscle aches and pains.[8][9] However, there is a lack of rigorous, controlled clinical trials to support this use.[10]

Quantitative Data Summary

No quantitative data from controlled clinical trials is currently available. User reviews on platforms like Drugs.com show a high average rating for the off-label use of this compound for opiate withdrawal, with many users reporting significant relief from bone and muscle pain.[9]

Experimental Protocol: Proposed Randomized Controlled Trial

A well-designed clinical trial to investigate this potential application would be structured as follows:

-

Objective: To evaluate the efficacy of this compound in reducing the symptoms of opiate withdrawal.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Individuals meeting the diagnostic criteria for opioid use disorder and undergoing a medically supervised withdrawal.

-

Intervention: A standardized, tapering dose of oral this compound in addition to standard supportive care.

-

Control: A matching placebo in addition to standard supportive care.

-

Outcome Measures:

-

Primary: Scores on a validated opioid withdrawal scale (e.g., Clinical Opiate Withdrawal Scale - COWS).

-

Secondary: Patient-reported measures of muscle pain, anxiety, and sleep quality; use of rescue medications; and treatment retention rates.

-

-

Data Analysis: Comparison of the change in withdrawal scores and other outcomes between the this compound and placebo groups.

The use of this compound in alcohol withdrawal is not well-established, with benzodiazepines being the standard of care.[11][12] There is a lack of specific clinical trials evaluating this compound for this indication.

Putative Mechanisms of Action

The precise mechanism of action of this compound is not fully understood, but it is believed to exert its effects through multiple pathways.

Central Nervous System Depression

The primary mechanism is thought to be a general depression of the central nervous system.[1][2][3] This is likely mediated by the inhibition of polysynaptic reflexes within the spinal cord.

Caption: Putative CNS Depressant Action of this compound.

Peripheral Action on Muscle Spindles and Sodium Channels

Recent in-vitro studies suggest that this compound may also have a peripheral site of action. It has been shown to inhibit the resting discharge of muscle spindle afferent neurons and to block muscular Nav 1.4 channels.[5]

Caption: Proposed Peripheral Mechanisms of this compound.

Discussion and Future Directions

The exploratory studies and clinical observations presented in this guide suggest that this compound may have a broader therapeutic potential than its current primary indication for musculoskeletal conditions. The opioid-sparing effects observed in the context of perioperative pain management are particularly noteworthy given the ongoing opioid crisis. Its potential utility in managing visceral muscle spasms, such as those experienced by patients with cirrhosis, warrants further investigation through well-designed clinical trials.

The evidence for its use in withdrawal syndromes is currently limited and largely anecdotal. Rigorous, controlled studies are needed to establish efficacy and safety in these populations.

Further research into the precise molecular mechanisms of this compound's action on the central and peripheral nervous systems will be crucial for identifying new therapeutic targets and optimizing its clinical use.

Conclusion

While primarily known as a muscle relaxant for musculoskeletal pain, this compound shows promise in several non-musculoskeletal conditions. The existing data, though in some areas preliminary, provides a strong rationale for further research. This technical guide serves as a foundational resource to stimulate and inform future investigations into the expanded therapeutic applications of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. DailyMed - this compound- this compound tablets tablet, coated [dailymed.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Pentobarbital-induced modulation of flexor and H-reflexes in spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Tetanus: conservative management made easier by combination of muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical results with this compound in opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. therecoveryvillage.com [therecoveryvillage.com]

- 11. Pharmacological management of alcohol withdrawal. A meta-analysis and evidence-based practice guideline. American Society of Addiction Medicine Working Group on Pharmacological Management of Alcohol Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of pharmacological interventions for the treatment of the Alcohol Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methocarbamol in Human Plasma by HPLC-UV

Introduction

Methocarbamol is a central muscle relaxant used to treat skeletal muscle spasms. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method is simple, sensitive, and suitable for routine analysis in a clinical or research laboratory setting.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reversed-phase HPLC system with a UV detector. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for reproducible and efficient analysis.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Guaifenesin)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Deionized water

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 20 mM sodium dihydrogen phosphate buffer (pH=3) and methanol at a ratio of 80:20 (v/v) has been shown to be effective.[1] Another option is a mobile phase of methanol-0.1 M potassium phosphate monobasic-water (35:10:55, v/v/v).[2]

-

Flow Rate: A flow rate of 1.0 to 1.2 ml/min is generally used.[1][3]

-

Detection Wavelength: The UV detector should be set to 272 nm or 274 nm for optimal detection of this compound.[1][2][3]

-

Injection Volume: A 20 µL injection volume is a common starting point.[4]

-

Column Temperature: The analysis is typically performed at ambient temperature.[1][3]

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standard solutions at various concentrations covering the expected range of analysis.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation:

-

To 250 µL of plasma sample, add a precipitating agent like methanol.[1]

-

Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for about 10 minutes.

-

Collect the supernatant and inject a portion into the HPLC system.

-

-

Liquid-Liquid Extraction:

-

To 200 µL of plasma, add the internal standard and an extraction solvent such as ethyl acetate.[2]

-

Vortex the mixture to facilitate the extraction of this compound into the organic layer.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[2]

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.[2]

-

Data Presentation

Table 1: Summary of Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM Sodium Dihydrogen Phosphate (pH 3) : Methanol (80:20, v/v)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Detection Wavelength | 272 nm[1][2] |

| Injection Volume | 20 µL |

| Temperature | Ambient |

| Retention Time | Approximately 7-9 minutes |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.02 - 20 µg/mL (R² > 0.999)[1] |

| Limit of Quantitation (LOQ) | 1 µg/mL[2] |

| Intra-day Precision (%CV) | 2.46 - 10.0%[1] |

| Inter-day Precision (%CV) | 1.0 - 3.6%[2] |

| Intra-day Accuracy (%) | 93.9 - 102.2%[1] |

| Inter-day Accuracy (%) | -2.0 to +1.6% (relative error)[2] |

| Recovery | 91.4 - 100.3%[2] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Relationship between method development and application.

References

- 1. Simultaneous determination of paracetamol and this compound in human plasma By HPLC using UV detection with time programming: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ovid.com [ovid.com]

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Methocarbamol and its Major Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methocarbamol and its primary metabolites in human plasma. This compound is a centrally acting skeletal muscle relaxant that undergoes extensive metabolism via O-dealkylation and aromatic hydroxylation, followed by glucuronidation. This protocol provides a reliable methodology for researchers in drug metabolism, pharmacokinetics, and clinical research to accurately measure these analytes, which is crucial for understanding the disposition of the drug. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is widely prescribed for the treatment of musculoskeletal pain and muscle spasms. Following administration, it is extensively metabolized in the liver, primarily through O-dealkylation to form O-desmethylthis compound and through aromatic hydroxylation to yield a hydroxylated metabolite. These phase I metabolites are subsequently conjugated with glucuronic acid to form more polar and readily excretable phase II metabolites.[1][2] A thorough understanding of the pharmacokinetic profiles of both the parent drug and its major metabolites is essential for comprehensive drug development and for clinical pharmacology studies. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these analytes in complex biological matrices like plasma. This application note presents a complete protocol for the sensitive detection of this compound and its key metabolites.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound and its more polar metabolites from human plasma.

-

Materials:

-

Mixed-mode strong anion exchange (MAX) SPE cartridges (e.g., 100 mg, 3 mL)

-

Human plasma (K2-EDTA)

-

Internal Standard (IS) working solution (e.g., this compound-d3)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

-

SPE vacuum manifold

-

Collection tubes

-

-

Procedure:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds.

-

Cartridge Conditioning:

-

Place the MAX SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 2 mL of methanol.

-

Equilibrate the cartridges with 2 mL of deionized water.

-

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of 5% ammonium hydroxide in deionized water to remove acidic and neutral interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar impurities.

-